molecular formula C9H10N2O B13320138 4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile

4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile

Katalognummer: B13320138
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: IAHPFKGGAWAPLY-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile is an organic compound with a complex structure that includes both an amino group and a hydroxyethyl group attached to a benzonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile typically involves the use of specific starting materials and reagents. One common method involves the reaction of 4-nitrile-2-fluorine-benzaldehyde with appropriate reagents under controlled conditions . Another method uses 1-(4-bromo-2-fluorophenyl) ethanone as a raw material to prepare the target intermediate through a series of unit reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing byproducts.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials

Wirkmechanismus

The mechanism of action of 4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Eigenschaften

Molekularformel

C9H10N2O

Molekulargewicht

162.19 g/mol

IUPAC-Name

4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile

InChI

InChI=1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H,6,11H2/t9-/m0/s1

InChI-Schlüssel

IAHPFKGGAWAPLY-VIFPVBQESA-N

Isomerische SMILES

C1=CC(=CC=C1C#N)[C@H](CN)O

Kanonische SMILES

C1=CC(=CC=C1C#N)C(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.